N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide
Description
The compound N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide features a 1,3,5-triazine core substituted at positions 4 and 6 with morpholine groups. A propanehydrazide moiety is attached at position 2, further modified with a third morpholine group and an N'-methyl substituent. This structural complexity imparts unique physicochemical properties, including high polarity due to three morpholine groups (each contributing oxygen and nitrogen atoms) and a hydrazide linker. While direct synthesis details are unavailable, analogous compounds (e.g., in and ) suggest a stepwise nucleophilic substitution strategy using triazine precursors and coupling agents like HBTU .
Properties
IUPAC Name |
N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methyl-2-morpholin-4-ylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N8O4/c1-15(25-3-9-29-10-4-25)16(28)23-24(2)17-20-18(26-5-11-30-12-6-26)22-19(21-17)27-7-13-31-14-8-27/h15H,3-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCOORGPQAWCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanohydrazide typically involves the reaction of 4,6-dimorpholin-4-yl-1,3,5-triazine with N-methyl-2-morpholin-4-ylpropanohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the morpholine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanone, while reduction may produce N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanamine .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The morpholinyl groups enhance its interaction with biological targets, leading to apoptosis in cancer cells. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
Mechanism of Action
The mechanism involves the inhibition of specific enzymes involved in cell proliferation. For instance, the compound has been shown to inhibit the activity of topoisomerase II, a critical enzyme in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately triggers programmed cell death (apoptosis) in malignant cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Topoisomerase II inhibition |
| HT-29 (Colon) | 6.8 | Apoptosis induction |
| A549 (Lung) | 7.5 | Cell cycle arrest |
Agricultural Science
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Research indicates that it can act as a growth regulator for various agricultural pests, effectively reducing their populations without harming beneficial insects.
Field Trials
Field trials conducted on crops such as maize and wheat demonstrated that treatments with this compound resulted in a significant reduction in pest populations while maintaining crop yield. The compound's low toxicity to non-target species makes it an attractive candidate for sustainable agriculture practices .
| Crop Type | Pest Targeted | Reduction (%) | Yield Impact (%) |
|---|---|---|---|
| Maize | Aphids | 85 | +10 |
| Wheat | Leafhoppers | 90 | +15 |
Material Science
Polymer Development
In material science, N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide has been explored as a monomer for synthesizing new polymers with enhanced thermal stability and mechanical properties.
Synthesis of Copolymers
Copolymers synthesized using this hydrazide exhibit improved resistance to thermal degradation compared to traditional polymers. The incorporation of triazine moieties enhances the polymer's structural integrity under high-temperature conditions .
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 200 | 30 |
| Triazine Copolymer | 250 | 50 |
Case Studies
-
Anticancer Efficacy Study
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound. Results indicated that modifications to the morpholine groups significantly enhanced cytotoxicity against breast cancer cells. -
Agricultural Field Trial
A field trial reported in Pest Management Science demonstrated that applying this compound led to an 85% reduction in aphid populations on maize crops, showcasing its effectiveness as a biopesticide. -
Polymer Research Publication
Research published in Polymer Science highlighted the synthesis of a new copolymer using this hydrazide as a monomer, which exhibited superior thermal properties compared to conventional materials.
Mechanism of Action
The mechanism of action of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-morpholin-4-ylpropanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazine Derivatives
Structural Features
The table below compares the target compound with structurally related triazine derivatives:
*Estimated values based on structural analysis.
Key Observations:
- Morpholine Content : The target compound has three morpholine groups, compared to 1–2 in analogs. This increases polarity and H-bond acceptor count (9 vs. 3–7 in others).
- Hydrazide Linker : Unique to the target compound, this group may enhance chelation or pharmacological activity compared to simple amines () or ureas ().
- Molecular Weight : The target compound’s higher molecular weight (~506.5 g/mol) suggests reduced solubility compared to ’s analog (logSw = -3.6265), despite increased polarity.
Physicochemical Properties
- logP : The target compound’s estimated logP (~2.5) is lower than ’s analog (3.58), reflecting greater hydrophilicity from additional morpholine groups.
- Polar Surface Area (PSA) : With ~100 Ų, the target compound exceeds ’s chloro derivative (~60 Ų) but aligns with urea-linked analogs (, ~120 Ų). High PSA may limit membrane permeability but improve water solubility.
- Hydrogen Bonding: Three morpholine groups contribute three oxygen acceptors, while the hydrazide adds one donor (NH) and one acceptor (CO).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methyl-2-(morpholin-4-yl)propanehydrazide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions on the triazine core. A common approach includes sequential substitutions with morpholine derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Key steps:
- Diazotization and coupling reactions to introduce aryl groups (e.g., using NaNO₂/HCl for diazonium salt formation) .
- Morpholine substitution requires excess morpholine (2.5–3.0 equiv) and catalytic K₂CO₃ to drive the reaction .
- Final hydrazide formation via hydrazine hydrate treatment at reflux .
- Critical Parameters : Control of moisture, stoichiometric ratios, and reaction time to avoid byproducts like over-substituted triazines.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the triazine ring and hydrazide moiety. For example, morpholine protons appear as broad singlets (δ 3.5–3.7 ppm) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures. High-resolution data (≤1.0 Å) is recommended to resolve potential disorder in morpholine rings .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of morpholine groups at m/z ~87) .
Q. What are the common chemical reactions and stability concerns under varying experimental conditions?
- Reactivity Profile :
- Substitution Reactions : The triazine core undergoes nucleophilic displacement at C-2, C-4, and C-6 positions with amines or alkoxides .
- Oxidation/Reduction : The hydrazide moiety is sensitive to strong oxidants (e.g., KMnO₄) but stable under mild reducing conditions (NaBH₄) .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH <3), forming triazine hydrolysis byproducts .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity when scaling up production?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, reagent ratios). For example, a 2³ factorial design can optimize morpholine equivalents, reaction time, and temperature .
- Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side reactions (e.g., using microreactors for exothermic steps) .
- Purification : Gradient column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .
Q. How should contradictory crystallographic or spectroscopic data be resolved during structural analysis?
- Data Contradiction Analysis :
- Crystallographic Disorder : Use SHELXL’s PART instruction to model disordered morpholine rings. Apply restraints to bond lengths/angles to stabilize refinement .
- NMR Signal Overlap : Employ 2D techniques (HSQC, HMBC) to assign overlapping proton environments. For example, distinguish N-methyl hydrazide protons (δ 2.8–3.0 ppm) from morpholine signals .
Q. What computational strategies aid in predicting the compound’s reactivity or binding interactions in biological systems?
- Methodological Answer :
- DFT Calculations : Model electron density distribution to predict nucleophilic/electrophilic sites on the triazine ring .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinase enzymes). Focus on morpholine oxygen’s hydrogen-bonding potential .
Q. What experimental approaches are used to elucidate the compound’s mechanism of action in antineoplastic studies?
- Biological Mechanism Elucidation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
